![molecular formula C12H7Cl2N3S B2495199 2-(Methylthio)-4-chloro-6-(3-chlorophenyl)pyrimidine-5-carbonitrile CAS No. 128641-31-6](/img/structure/B2495199.png)
2-(Methylthio)-4-chloro-6-(3-chlorophenyl)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-4-chloro-6-(3-chlorophenyl)pyrimidine-5-carbonitrile, also known as MCPP, is an organic compound derived from the pyrimidine family of heterocyclic compounds. It is a heterocyclic amine which has the structural formula C7H5Cl2N3S. MCPP is a synthetic compound which is used in scientific research to study physiological and biochemical effects.
Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, the class of compounds to which this chemical belongs, are known to have a range of pharmacological effects, including anti-inflammatory properties . They can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
COX-2 Inhibitory Potential
Some pyrimidine derivatives have been reported to have COX-2 inhibitory potential . This means they could potentially be used in the treatment of conditions where COX-2 inhibitors are beneficial, such as certain types of pain and inflammation.
Antioxidant Effects
Pyrimidines are also known to have antioxidant effects . This means they could potentially be used in the treatment of conditions related to oxidative stress.
Antibacterial Properties
Pyrimidines have been found to have antibacterial properties . This suggests potential use in the treatment of bacterial infections.
Antiviral Properties
Similarly, pyrimidines have been found to have antiviral properties . This suggests potential use in the treatment of viral infections.
Antifungal Properties
Pyrimidines have been found to have antifungal properties . This suggests potential use in the treatment of fungal infections.
Mechanism of Action
Target of Action
The compound, also known as 4-chloro-6-(3-chlorophenyl)-2-methylsulfanylpyrimidine-5-carbonitrile, is a pyrimidine derivative . Pyrimidines are known to have a range of pharmacological effects, including anti-inflammatory properties . They are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The anti-inflammatory effects of pyrimidines, including this compound, are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators . They can inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in stimulated human microglia cells .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It has been observed to inhibit ER stress and apoptosis, and the NF-kB inflammatory pathway . These pathways are crucial in the body’s response to inflammation and injury, and their inhibition can lead to reduced inflammation and neuroprotection .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It has been shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound can potentially be developed as a neuroprotective and anti-neuroinflammatory agent .
properties
IUPAC Name |
4-chloro-6-(3-chlorophenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3S/c1-18-12-16-10(9(6-15)11(14)17-12)7-3-2-4-8(13)5-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQOTTOHZKWPEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C#N)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-4-chloro-6-(3-chlorophenyl)pyrimidine-5-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.